Home > Products > Screening Compounds P73050 > Tocainide hydrochloride
Tocainide hydrochloride - 35891-93-1

Tocainide hydrochloride

Catalog Number: EVT-3561132
CAS Number: 35891-93-1
Molecular Formula: C11H17ClN2O
Molecular Weight: 228.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tocainide Hydrochloride is a synthetic organic compound classified as an amino amide. It is a structural analog of lidocaine with enhanced oral bioavailability due to its primary amine structure, making it suitable for oral administration. [] Although primarily recognized for its antiarrhythmic properties, its applications extend to various research domains.

Overview

Tocainide hydrochloride is a pharmaceutical compound primarily utilized as an antiarrhythmic agent. It is a structural analog of lidocaine, classified as a Class IB antiarrhythmic drug. The compound works by blocking sodium channels in cardiac tissues, thereby stabilizing the cardiac membrane and reducing the frequency of arrhythmias. Tocainide hydrochloride is indicated for the treatment of serious ventricular arrhythmias, particularly in patients who may not respond adequately to other therapies.

Source

Tocainide hydrochloride is synthesized from tocainide, which itself is derived from the modification of lidocaine. The compound is available in various formulations, including oral tablets and injectable forms, and is marketed under the brand name Tonocard among others.

Classification
  • Type: Antiarrhythmic agent
  • Class: Class IB antiarrhythmic
  • Chemical Formula: C11_{11}H17_{17}ClN2_{2}O
  • CAS Number: 71395-14-7
Synthesis Analysis

Methods

Tocainide hydrochloride can be synthesized through a multi-step chemical process involving the reaction of 2,6-dimethylaniline with isobutyric acid derivatives. The key steps include:

  1. Formation of Amide Bond: The initial step involves the formation of an amide bond between 2,6-dimethylaniline and an appropriate carboxylic acid derivative.
  2. Hydrochloride Salt Formation: The resulting tocainide base can then be converted into its hydrochloride salt by treatment with hydrochloric acid.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Techniques such as recrystallization may be employed to isolate tocainide hydrochloride in its pure form.

Molecular Structure Analysis

Structure

Tocainide hydrochloride has a molecular structure characterized by a central amine group connected to a substituted aromatic ring. The structural representation includes:

  • IUPAC Name: 2-amino-N-(2,6-dimethylphenyl)propanimidic acid hydrochloride
  • Molecular Weight: 228.72 g/mol
  • Structural Formula:
C11H16N2OHCl\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}\cdot \text{HCl}

Data

  • InChI Key: AMZACPWEJDQXGW-UHFFFAOYSA-N
  • SMILES Notation: Cl.CC(N)C(O)=NC1=C(C)C=CC=C1C
Chemical Reactions Analysis

Reactions

Tocainide hydrochloride primarily participates in reactions that involve its interaction with sodium channels in cardiac tissues. It acts as a sodium channel blocker, which can lead to:

  1. Inhibition of Sodium Ion Influx: This reaction stabilizes the cardiac membrane during depolarization.
  2. Potential Interaction with Other Drugs: As it metabolizes through cytochrome P450 enzymes, tocainide can undergo various metabolic transformations.

Technical Details

The drug's efficacy and safety profile can be influenced by its interactions with other medications, particularly those affecting cardiac function or metabolism.

Mechanism of Action

Tocainide hydrochloride exerts its pharmacological effects by selectively blocking sodium channels in myocardial cells. This mechanism involves:

  1. Binding to Inactive Sodium Channels: Tocainide preferentially binds to sodium channels in their inactive state, reducing excitability.
  2. Frequency-Dependent Blockade: The drug's effects are more pronounced at higher frequencies of stimulation, making it particularly useful during episodes of tachycardia.

Data

Experimental studies indicate that tocainide's action on sodium channels leads to decreased conduction velocity and increased refractory periods in cardiac tissues, effectively managing arrhythmias.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Taste: Bitter
  • Solubility: Freely soluble in water (0.47 mg/mL)

Chemical Properties

  • pKa Values:
    • Strongest Acidic: 3.73
    • Strongest Basic: 9.56
  • LogP (Octanol-Water Partition Coefficient): 1.4
  • Polar Surface Area: 58.61 Ų

These properties influence the drug's absorption and distribution within the body.

Applications

Tocainide hydrochloride is primarily used in clinical settings for:

  • Management of Ventricular Arrhythmias: It is effective for patients experiencing life-threatening arrhythmias that do not respond to other treatments.
  • Research Applications: Tocainide can also be employed in laboratory settings to study sodium channel dynamics and cardiac electrophysiology.
Synthetic Chemistry and Structural Optimization

Enantioselective Synthesis of Tocainide Hydrochloride

Tocainide hydrochloride (C₁₁H₁₇ClN₂O) is a primary amine analog of lidocaine designed to overcome lidocaine’s significant first-pass metabolism. Its chiral center enables the existence of two enantiomers: R(-)* and S(+)-tocainide. The R-enantiomer demonstrates 3-fold higher antiarrhythmic potency than the S-counterpart in preclinical models due to enhanced sodium channel binding kinetics [1] [7]. Synthetic routes employ stereoselective crystallization or asymmetric synthesis, yielding the hydrochloride salt as a white crystalline solid with DMSO solubility >20 mg/mL and aqueous solubility ≥5 mg/mL [5] [7]. Pharmacokinetic studies confirm near-complete oral bioavailability (>90%) for both isomers, attributable to negligible hepatic first-pass metabolism [1] [4].

Table 1: Pharmacokinetic Parameters of Tocainide Enantiomers

ParameterR(-)-TocainideS(+)-Tocainide
Plasma Half-life (h)17.0 ± 2.511.7 ± 2.4
Plasma Clearance (mL/min)144 ± 28222 ± 54
Volume of Distribution (L/kg)2.47 ± 0.432.52 ± 0.49
Relative Potency3× higherBaseline

Data from human studies following IV administration [3] [4].

Stereochemical Resolution Techniques for R/S-Tocainide Isomers

Resolution of racemic tocainide leverages chiral stationary phases (CSPs) for analytical and preparative separations. The crown ether-based CSP (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6 achieves exceptional enantioselectivity, with separation factors (α) up to 15.32 and resolution (Rₛ) up to 13.78 [6]. Gas chromatography using Chirasil-Val®-coated capillary columns resolves heptafluorobutyryl-derivatized enantiomers in biological matrices (plasma, urine), enabling quantification at 25 ng/mL sensitivity [3] [8]. Variables influencing resolution efficiency include:

  • Mobile phase composition: Acetic acid content and ammonium acetate concentration
  • Organic modifiers: Ethanol/isopropanol ratios in aqueous systems
  • Temperature: Controlled thermal gradients to enhance peak differentiation [6]

Structure-Activity Relationship (SAR) Studies in Lidocaine Analog Development

Tocainide’s design preserves lidocaine’s ortho-dimethylaniline pharmacophore but replaces the tertiary amine with a primary amine group, significantly altering pharmacokinetics. Key SAR insights include:

  • Alpha-methyl substitution: Confers metabolic stability against hepatic amidases, extending half-life to 11–15 hours (vs. lidocaine’s 1–2 hours) [1] [8]
  • Chirality effects: The R-enantiomer shows 115 μM Kᵢ for inactivated sodium channels, enhancing use-dependent blockade during arrhythmias [7]
  • Hydrophobic domain: The xylidine ring’s lipophilicity optimizes tissue penetration (Vd ~2.8–3.2 L/kg) [1] [4]Reducing terminal amine basicity minimizes central nervous system toxicity while retaining Na+ channel affinity [8].

Table 2: Key Structural Modifications from Lidocaine to Tocainide

FeatureLidocaineTocainidePharmacological Impact
Ionizable AmineTertiary (diethyl)Primary (methyl)↓ First-pass metabolism; ↑ oral bioavailability
StereochemistryAchiralChiral centerEnantioselective potency (R > S)
Half-life (h)1.5–211–15Dosing frequency reduction
Metabolite ActivityActive (MEGX)InactiveSimplified PK/PD correlation

Solid-State Characterization and Polymorphism in Pharmaceutical Formulations

Tocainide hydrochloride exists in multiple hydrate forms critical to its stability and solubility:

  • Anhydrous form: Generated by dehydrating monohydrates (TCR·H₂O) at 100°C; exhibits sharp DSC endotherm at 246–266°C [5] [7]
  • Monohydrate (TCR·H₂O): Recrystallized from water/ethanol mixtures; converts to dihydrate at 100% RH [2]
  • Dihydrate polymorphs: Form I (recrystallized from isopropanol/water) and Form II (exposure of anhydrous form to 100% RH), distinguished by PXRD and FT-IR [2]Rehydration kinetics reveal anhydrous tocainide reabsorbs water at >32% RH, reforming TCR·H₂O. Storage under inert gas is essential to prevent hydrate-mediated crystal lattice changes [5] [7].

Table 3: Hydrate Stability Profiles Under Controlled Conditions

FormRecrystallization SolventRelative Humidity (RH) StabilityThermal Behavior
Anhydrous TCREthanol/desiccantStable at <30% RHMelt endotherm: 246–266°C
Monohydrate (TCR·H₂O)Water/ethanol (1:1)Converts to dihydrate at 100% RHDehydration peak: 80–120°C
Dihydrate Form IIsopropanol/water (8:2)Stable at 40–85% RHTwo-stage dehydration (40–150°C)
Dihydrate Form II100% RH exposureMetastable at >85% RHDistinct dehydration onset at 50°C

Properties

CAS Number

35891-93-1

Product Name

Tocainide hydrochloride

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

InChI

InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H

InChI Key

AMZACPWEJDQXGW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.